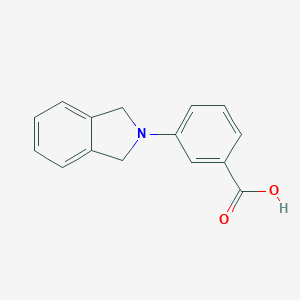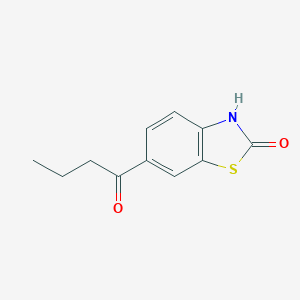
6-Butyrylbenzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyrylbenzothiazol-2(3H)-one, also known as BBOT, is a chemical compound that has been widely studied for its potential applications in scientific research. BBOT belongs to the class of benzothiazole derivatives and has a molecular formula of C11H9NO2S.
Wirkmechanismus
6-Butyrylbenzothiazol-2(3H)-one is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of 6-Butyrylbenzothiazol-2(3H)-one involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. The intensity of the fluorescence depends on the concentration of 6-Butyrylbenzothiazol-2(3H)-one and the intensity of the excitation light.
Biochemische Und Physiologische Effekte
6-Butyrylbenzothiazol-2(3H)-one has been shown to have low toxicity and does not affect cell viability or proliferation. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the biochemical and physiological effects of various compounds on cells and tissues. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the effects of oxidative stress, protein aggregation, and amyloid formation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
6-Butyrylbenzothiazol-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 6-Butyrylbenzothiazol-2(3H)-one is also stable and has a long shelf life. 6-Butyrylbenzothiazol-2(3H)-one has low toxicity and does not affect cell viability or proliferation. However, 6-Butyrylbenzothiazol-2(3H)-one has some limitations for lab experiments. 6-Butyrylbenzothiazol-2(3H)-one is sensitive to pH and temperature changes, which can affect its fluorescence intensity. 6-Butyrylbenzothiazol-2(3H)-one also has a limited excitation and emission range, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are many future directions for the research and development of 6-Butyrylbenzothiazol-2(3H)-one. One area of research is the optimization of the synthesis method to improve the yield and purity of 6-Butyrylbenzothiazol-2(3H)-one. Another area of research is the development of new derivatives of 6-Butyrylbenzothiazol-2(3H)-one with improved properties such as increased fluorescence intensity or a wider excitation and emission range. 6-Butyrylbenzothiazol-2(3H)-one can also be used in combination with other fluorescent probes to study complex biological processes. The potential applications of 6-Butyrylbenzothiazol-2(3H)-one in medical diagnosis and treatment are also an area of future research.
Synthesemethoden
6-Butyrylbenzothiazol-2(3H)-one can be synthesized by the reaction of 2-aminobenzenethiol and butyric anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place in an organic solvent such as chloroform or methanol. The yield of 6-Butyrylbenzothiazol-2(3H)-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
6-Butyrylbenzothiazol-2(3H)-one has been widely used in scientific research due to its fluorescent properties. 6-Butyrylbenzothiazol-2(3H)-one can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. 6-Butyrylbenzothiazol-2(3H)-one has also been used as a marker for cancer cells and as a diagnostic tool for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
133044-37-8 |
|---|---|
Produktname |
6-Butyrylbenzothiazol-2(3H)-one |
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
6-butanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
RJEMKWUVHPKVQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Kanonische SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Synonyme |
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




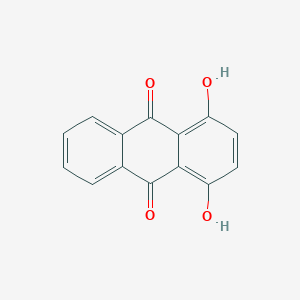
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)


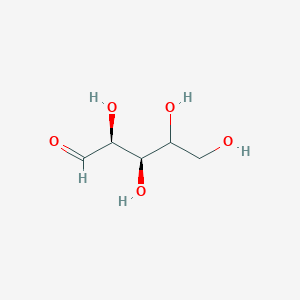
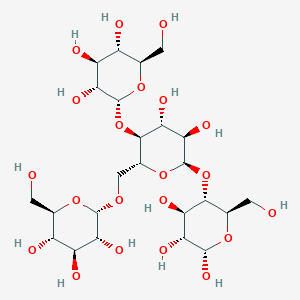
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
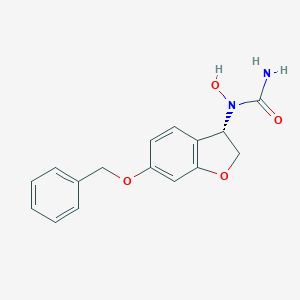
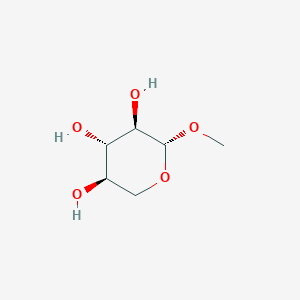

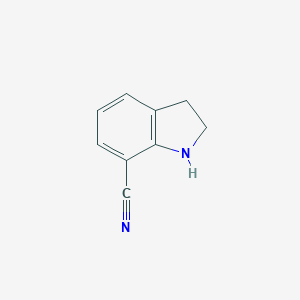
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
